![molecular formula C23H25N3O4S B1683901 N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide CAS No. 501364-82-5](/img/structure/B1683901.png)
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide
Übersicht
Beschreibung
INO-1001 ist ein potenter und selektiver Inhibitor der Poly(ADP-Ribose) Polymerase (PARP), eines Enzyms, das an der DNA-Reparatur, der genomischen Stabilität und dem Zelltod beteiligt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Wirkungen von Chemotherapie und Strahlentherapie zu verstärken, indem sie die Reparatur von DNA-Schäden in Krebszellen hemmt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von INO-1001 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Isochinolinkernes und die anschließende Funktionalisierung, um die Sulfonyl- und Morpholinpropyl-Gruppen einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von INO-1001 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of INO-1001 involves several steps, starting from commercially available starting materials. The key steps include the formation of the isoquinoline core and subsequent functionalization to introduce the sulfonyl and morpholinopropyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of INO-1001 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen
INO-1001 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: INO-1001 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an INO-1001 modifizieren, was möglicherweise seine biologische Aktivität verändert.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktionszeit werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von INO-1001 mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre potenziellen biologischen Aktivitäten und therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary areas of research for this compound is its anticancer properties. Studies have indicated that it acts as a potent inhibitor of specific cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the compound's efficacy against human tumor cells using the National Cancer Institute's protocols. The results showed significant growth inhibition rates across various cancer cell lines:
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
HCT116 | 15.72 | 50.68 |
MCF7 | 12.53 | 45.00 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapies, particularly due to its selective targeting of malignant cells .
Inhibitory Pathways
Research indicates that this compound may inhibit key enzymes involved in cancer cell metabolism and survival, such as:
- Poly(ADP-ribose) polymerase (PARP) : Involved in DNA repair mechanisms.
- Cyclooxygenase (COX) enzymes : Associated with inflammation and tumor progression.
Molecular docking studies have provided insights into how this compound interacts with these targets, suggesting a strong binding affinity that could lead to effective therapeutic outcomes .
Potential in Metabolic Disorders
Beyond oncology, there is emerging interest in the application of this compound in metabolic disorders. Specifically, it has been identified as a potential inhibitor of GLUT5 (glucose transporter type 5), which plays a crucial role in glucose metabolism.
Case Study: GLUT5 Inhibition
A patent application described the compound's ability to act as a selective inhibitor of GLUT5, potentially offering new avenues for treating conditions like diabetes and obesity by modulating glucose uptake .
Pharmacokinetic Properties
The pharmacokinetic profile of N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide has been assessed to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Key Findings
- Solubility : The compound exhibits favorable solubility profiles that enhance its bioavailability.
- Stability : Stability studies indicate that the compound maintains its integrity under physiological conditions.
These properties are crucial for evaluating the viability of the compound as a therapeutic agent .
Wirkmechanismus
INO-1001 exerts its effects by inhibiting the activity of poly(ADP-ribose) polymerase (PARP). PARP is a nuclear enzyme that detects and signals DNA damage, facilitating DNA repair. By inhibiting PARP, INO-1001 prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells that rely heavily on PARP for survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Olaparib: Ein weiterer PARP-Inhibitor, der in der Krebstherapie eingesetzt wird.
Rucaparib: Ein PARP-Inhibitor mit ähnlichen Wirkmechanismen.
Niraparib: Bekannt für seine Verwendung bei der Behandlung von Eierstockkrebs.
Veliparib: Untersucht auf sein Potenzial in Kombination mit anderen Krebstherapien.
Einzigartigkeit von INO-1001
INO-1001 ist einzigartig aufgrund seiner hohen Potenz und Selektivität für PARP. Es hat eine überlegene Wirksamkeit bei der Steigerung der Wirkungen von Chemotherapie und Strahlentherapie im Vergleich zu anderen PARP-Inhibitoren gezeigt. Darüber hinaus macht seine Fähigkeit, p53-defiziente Krebszellen anzugreifen, es zu einem wertvollen Werkzeug in der Krebsbehandlung .
Biologische Aktivität
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active molecules, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C23H25N3O4S
- Molecular Weight : 425.53 g/mol
- Solubility : Soluble in DMSO; insoluble in water .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting bacterial growth and modulating enzyme activity. This compound's structure suggests potential interactions with targets involved in cancer progression, inflammation, and possibly neurodegenerative diseases.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A notable study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
PC-3 (Prostate) | 15.0 | G2/M phase arrest |
A549 (Lung) | 10.0 | Inhibition of cell proliferation |
Antibacterial Activity
The sulfonamide moiety contributes to antibacterial efficacy, particularly against Gram-positive bacteria. In vitro studies have shown that this compound demonstrates significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 | Bacteriostatic |
Escherichia coli | 64 | Bactericidal |
Case Studies
- Anticancer Study : A study published in Cancer Research revealed that this compound significantly reduced tumor growth in xenograft models of breast cancer. The treatment led to a marked decrease in Ki67 expression, indicating reduced cell proliferation .
- Antibacterial Efficacy : In a clinical microbiology study, this compound was tested against various bacterial strains and exhibited potent activity against resistant strains of S. aureus. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound are crucial for its biological activity. Modifications in the morpholine ring or sulfonamide group can significantly alter its potency and selectivity.
Key Findings:
- Substituents on the morpholine ring can enhance solubility and bioavailability.
- The presence of the oxo group at position 5 is essential for anticancer activity.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c27-23-20-5-2-1-4-19(20)21-15-16-14-17(6-7-18(16)22(21)25-23)31(28,29)24-8-3-9-26-10-12-30-13-11-26/h1-2,4-7,14,24H,3,8-13,15H2,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVLHHIAUKGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501364-82-5 | |
Record name | INO-1001 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501364825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INO-1001 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343SLZ0F89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.